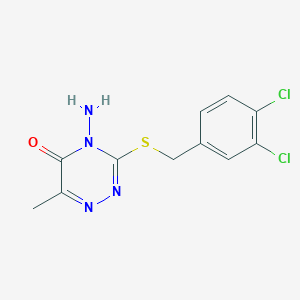

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Descripción

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound with a complex structure that includes a triazine ring, an amino group, and a dichlorophenyl group

Propiedades

IUPAC Name |

4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4OS/c1-6-10(18)17(14)11(16-15-6)19-5-7-2-3-8(12)9(13)4-7/h2-4H,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEWKMZQKXRJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then reacted with methyl isothiocyanate to form the triazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the dichlorophenyl group.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Aplicaciones Científicas De Investigación

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-3,5-dichloroacetophenone: Shares the dichlorophenyl group but has a different core structure.

3,4-Dichlorophenyl amides: Similar in having the dichlorophenyl group but differ in the functional groups attached.

Uniqueness

4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring with a dichlorophenyl group and an amino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Actividad Biológica

The compound 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a derivative of the 1,2,4-triazine family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can be represented as follows:

This compound features a triazine ring substituted with an amino group and a thioether linkage to a dichlorobenzyl moiety. The presence of chlorine atoms enhances its biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds within the triazine family exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

The compound has also demonstrated antifungal properties. In studies involving common fungal pathogens, it exhibited varying degrees of inhibition.

Table 2: Antifungal Activity of 4-amino-3-((3,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Candida albicans | 14 | 30 |

| Aspergillus niger | 11 | 50 |

These findings indicate that the compound is particularly effective against Candida albicans, a common cause of fungal infections.

The proposed mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of cellular metabolism. The thioether group may enhance permeability through microbial membranes, allowing for greater intracellular accumulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including our compound. The research involved testing against clinical isolates from infected patients. Results showed that the compound significantly reduced bacterial load in vitro and suggested potential for further development as an antimicrobial agent.

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro cytotoxicity tests indicated low toxicity levels in mammalian cell lines, suggesting a favorable safety margin for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.